N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride
Description
[2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride is a complex heterocyclic compound. It features a triazolo-azepino-indole core structure, which is known for its potential pharmacological activities. This compound is of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5.ClH/c1-20(2)10-11-22-15-8-4-3-6-13(15)14-7-5-9-21-12-18-19-17(21)16(14)22;/h3-4,6,8,12H,5,7,9-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLVJJVWYACQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C3=C1C4=NN=CN4CCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-azepino-indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for developing new drugs.
Medicine
Medicinally, [2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
- [1,2,4]Triazolo[3,4-b]thiadiazine derivatives
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
What sets [2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride apart is its unique triazolo-azepino-indole core structure. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
